molecular formula C16H16ClNO2 B095098 4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide CAS No. 19071-58-0

4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide

Cat. No.: B095098
CAS No.: 19071-58-0
M. Wt: 289.75 g/mol
InChI Key: RFMBCABMTXUHPB-UHFFFAOYSA-N
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Description

4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide is a benzamide derivative characterized by a chloro-substituted benzene ring and a chiral 1-hydroxy-3-phenylpropan-2-yl group attached to the amide nitrogen.

Properties

IUPAC Name

4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)16(20)18-15(11-19)10-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMBCABMTXUHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940640
Record name 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19071-58-0
Record name Benzamide, p-chloro-N-(alpha-(hydroxymethyl)phenethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019071580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of Ketone Precursors

A common approach involves reducing a carbonyl group adjacent to a protected amine. For example, tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is synthesized via sodium borohydride (NaBH₄) reduction of a ketone precursor in tetrahydrofuran (THF) and ethanol, achieving a 56% yield after acidic workup. The reaction proceeds as follows:

Ketone+NaBH4THF/EtOH, 10–20°CAlcohol-amine (protected)H2SO4Deprotected amine\text{Ketone} + \text{NaBH}4 \xrightarrow{\text{THF/EtOH, 10–20°C}} \text{Alcohol-amine (protected)} \xrightarrow{\text{H}2\text{SO}_4} \text{Deprotected amine}

Key Conditions :

  • Solvent: THF/ethanol (1:1 ratio)

  • Temperature: 10–20°C

  • Workup: Adjust to pH 6.5 with NaOH, followed by crystallization.

Amide Bond Formation: Coupling 4-Chlorobenzoic Acid with the Amine

The final step involves condensing 4-chlorobenzoic acid with 1-hydroxy-3-phenylpropan-2-amine. Two predominant strategies are employed:

Acid Chloride Method

4-Chlorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the amine in the presence of a base (e.g., triethylamine):

4-ClC6H4COOHSOCl24-ClC6H4COClEt3NAmineTarget Compound\text{4-ClC}6\text{H}4\text{COOH} \xrightarrow{\text{SOCl}2} \text{4-ClC}6\text{H}4\text{COCl} \xrightarrow[\text{Et}3\text{N}]{\text{Amine}} \text{Target Compound}

Advantages : High reactivity and scalability.
Yield : ~70–85% in industrial settings.

Coupling Reagent-Mediated Synthesis

Carbodiimide reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate direct coupling without isolating the acid chloride:

4-ClC6H4COOH+AmineHOBtEDCl, DMFTarget Compound\text{4-ClC}6\text{H}4\text{COOH} + \text{Amine} \xrightarrow[\text{HOBt}]{\text{EDCl, DMF}} \text{Target Compound}

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 0–25°C

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Optimization

Batch vs. Continuous Processes

Industrial production favors continuous flow reactors for higher efficiency. Automated systems control parameters such as temperature (±1°C) and reagent stoichiometry, reducing side products. For example, a continuous setup using microreactors achieves 90% conversion in ≤30 minutes.

Purification Techniques

MethodConditionsPurity (%)Yield (%)Source
CrystallizationEthanol/water (3:1), 5°C, 2 h99.575
Column ChromatographySilica gel, EtOAc/hexane (1:4)98.065

Crystallization is preferred for large-scale operations due to cost-effectiveness, while chromatography resolves complex mixtures.

Challenges and Mitigation Strategies

Byproduct Formation

Racemization during amine synthesis is a key concern. Using chiral catalysts (e.g., (R)-BINAP) or enantioselective reducing agents (e.g., CBS catalyst) ensures stereochemical integrity.

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate waste management. Recent advances employ cyclopentyl methyl ether (CPME) as a greener alternative .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions, including oxidation, reduction, and substitution. For example:

  • Oxidation : The hydroxymethyl group can be oxidized to a carboxyl group.
  • Reduction : The carbonyl group can be reduced to an alcohol.
  • Substitution : The chloro group can be replaced by other functional groups using nucleophiles like amines or thiols.

Biology

Research has indicated potential biological activities associated with this compound, particularly its antimicrobial and anti-inflammatory properties. Studies are ongoing to explore its mechanisms of action against various pathogens and inflammatory pathways. Its interaction with biological targets may involve competitive inhibition and allosteric modulation .

Medicine

The therapeutic potential of this compound is being investigated for various diseases. Preliminary research suggests it may have applications in treating conditions related to inflammation and infection due to its biological activity profile .

Industry

This compound is utilized in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in chemical synthesis makes it valuable for manufacturing processes within the pharmaceutical industry, where it can contribute to the development of new drugs .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of benzamide derivatives found that compounds with similar structural features exhibited significant activity against both gram-positive and gram-negative bacteria. This suggests that this compound may also possess comparable properties.

Case Study 2: Anti-inflammatory Effects

Research into benzamide compounds has shown promising results in reducing inflammation in animal models. The mechanism often involves the inhibition of pro-inflammatory cytokines, indicating that further exploration of this compound could yield valuable therapeutic options .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

  • Methoxy/Ethoxy/Propoxy Derivatives : Compounds such as N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-4-methoxybenzamide (compound 5 in ) replace the chloro substituent with alkoxy groups. These modifications enhance solubility in polar solvents compared to the chloro analog but may reduce electrophilic reactivity .
  • Polyhalogenated Derivatives: describes ligands like 4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1), which introduce additional halogen atoms. The fluorine substituent increases metabolic stability and binding affinity in catalytic systems compared to the mono-chloro target compound .

Variations in the N-Substituent

  • Hydroxymethyl vs. Hydroxypropan-Phenyl : 4-Chloro-N-(hydroxymethyl)benzamide () features a simpler hydroxymethyl group, improving synthetic accessibility but lacking the stereochemical complexity and aromatic interactions of the target compound’s 1-hydroxy-3-phenylpropan-2-yl group .
  • Thiourea Derivatives : Ligands in (e.g., L1–L3) incorporate thiourea moieties instead of hydroxylated alkyl chains. These derivatives exhibit superior catalytic activity in Suzuki coupling reactions due to their metal-coordinating sulfur atoms, a feature absent in the target compound .

Key Properties

Compound Substituent Features Solubility Notable Applications Reference
Target Compound 1-Hydroxy-3-phenylpropan-2-yl, Cl Moderate (Polar) Under investigation
4-Chloro-N-(hydroxymethyl)benzamide Hydroxymethyl, Cl High (Polar) Intermediate synthesis
Zarilamid Cyanoethoxymethyl, Cl Low (Nonpolar) Pesticide
Ligand L1 () Thiourea, 3-Fluorobenzyl, Cl Variable Catalytic C-C coupling

Biological Activity

4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide is a compound belonging to the class of benzamides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

  • Molecular Formula : C16H16ClNO2
  • Molecular Weight : 289.76 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study assessing various substituted benzamides found that this compound demonstrated bactericidal effects against multiple strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective inhibition at concentrations as low as 2x MIC when tested in time-kill assays.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Bactericidal Effect
MRSA 63718832Yes
MRSA SA 32021664Yes
S. aureus Reference416Yes

The bactericidal activity is defined by a ratio of MBC to MIC of ≤4, indicating that the compound can effectively kill bacteria at concentrations close to those that inhibit their growth .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, although further research is needed to elucidate these pathways fully.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or other critical metabolic pathways.
  • Receptor Interaction : It is hypothesized that this compound interacts with various receptors, potentially modulating cellular responses related to inflammation and infection.
  • Oxidative Stress Induction : Some studies suggest that compounds in this class can induce oxidative stress in bacterial cells, leading to cell death.

Case Studies and Research Findings

A notable study published in Antibiotics explored the efficacy of various benzamides, including this compound, against resistant bacterial strains. The study concluded that while traditional antibiotics faced challenges due to resistance, this compound showed promise as a novel therapeutic agent .

Another research effort focused on the compound's potential as an anti-inflammatory agent. In vitro assays demonstrated a significant reduction in inflammatory markers when cells were treated with the compound, highlighting its therapeutic potential beyond antimicrobial applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide?

  • Methodological Answer : The compound is typically synthesized via amidation of 4-chlorobenzoyl chloride with a hydroxylamine derivative (e.g., O-benzyl hydroxylamine) under basic conditions. Key steps include:

  • Coupling Reaction : Reacting a chlorinated intermediate (e.g., 3-phenylpropan-2-ol derivative) with benzyl halides using potassium carbonate as a base .
  • Amidation : Final reaction with 4-chlorobenzoyl chloride in acetonitrile or DMF, followed by purification via column chromatography .
    • Data Table :
StepReagents/ConditionsYieldPurity (HPLC)
CouplingK₂CO₃, CH₃CN, 60°C65%≥95%
Amidation4-Cl-benzoyl chloride, RT70%≥98%

Q. How is the compound characterized structurally?

  • Methodological Answer : Use 1H/13C NMR to confirm the benzamide backbone and hydroxyl group. For example:

  • 1H NMR (CDCl₃) : δ 7.74 (d, 2H, aromatic), 4.28–4.17 (m, hydroxyl-bearing CH), 0.89–0.99 (multiplets for methyl groups) .
  • FT-IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3400 cm⁻¹ (hydroxyl O-H) .

Q. What stability considerations are critical for storage and handling?

  • Methodological Answer : The compound is sensitive to hydrolysis under acidic/basic conditions. Stability studies in aqueous solutions (pH 7.4, 25°C) show a half-life of >24 hours. Store at -20°C in anhydrous DMSO or dry powder form to prevent degradation .

Advanced Research Questions

Q. How can this compound be applied in catalytic C-C coupling reactions?

  • Methodological Answer : As a ligand precursor , its thiourea derivatives (e.g., 4-chloro-N-(methylcarbamothionyl)benzamide) enhance palladium-catalyzed Suzuki-Miyaura couplings. Experimental design:

  • Catalyst Preparation : Mix with Pd(OAc)₂ (1 mol%) in DMF.
  • Reaction Optimization : Achieve >90% conversion of aryl halides to biphenyls at 80°C (GC-MS monitoring) .
    • Contradiction Note : While effective in Suzuki reactions, conflicting reports exist on its efficacy in Heck couplings, possibly due to steric hindrance from the hydroxyl group .

Q. What biochemical pathways or targets are influenced by this benzamide derivative?

  • Methodological Answer : Structural analogs (e.g., GSK-3787) inhibit PPARδ or bacterial acpS-pptase enzymes . To validate:

  • Enzyme Assays : Use fluorescence polarization to measure binding affinity (IC₅₀ ~1–5 µM).
  • Pathway Analysis : RNA-seq of treated bacterial cultures reveals downregulation of fatty acid biosynthesis genes .

Q. How can researchers resolve discrepancies in reported biological activities?

  • Methodological Answer : Cross-validate using orthogonal assays . For example:

  • If antibacterial activity varies, test against Gram-positive vs. Gram-negative strains (e.g., MIC = 2 µg/mL for S. aureus vs. >16 µg/mL for E. coli).
  • Compare synthetic batches for impurity profiles (e.g., HPLC-MS to detect 4-chloro-N-(4-methoxyphenyl)benzamide, a common byproduct) .

Q. What advanced spectroscopic techniques elucidate its interaction with biological targets?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize with PPARδ (PDB ID: 1JI) to map binding pockets.
  • Docking Studies : Use AutoDock Vina to simulate interactions, focusing on hydrogen bonding with the hydroxyl group and chloro-substituted aryl ring .

Data Contradiction Analysis

  • Issue : Variability in catalytic activity across studies.
  • Resolution : Differences in ligand derivatization (e.g., thiourea vs. hydroxyl groups) or reaction solvents (DMF vs. THF) significantly impact Pd coordination. Standardize protocols using anhydrous DMF and pre-activated Pd catalysts .

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